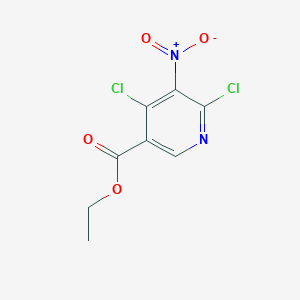

Ethyl 4,6-dichloro-5-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNMZVKEDHEOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617963 | |

| Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-15-4 | |

| Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4,6-dichloro-5-nitronicotinate: A Technical Guide for Chemical Researchers

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a nitro group, and an ethyl ester attached to the pyridine core. While specific research and application literature for this compound is limited, its structure suggests significant potential as a versatile building block in synthetic organic chemistry. The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing groups (two chloro, one nitro), makes it a highly reactive substrate for a variety of chemical transformations. This guide provides a comprehensive overview of its known properties and infers its reactivity and potential applications based on established principles of heterocyclic chemistry, aiming to serve as a valuable resource for researchers in drug discovery and agrochemical development.

Physicochemical Properties

The fundamental physicochemical properties of this compound, compiled from chemical supplier data, are presented below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 154012-15-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆Cl₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | 265.05 g/mol | [1][2][3] |

| IUPAC Name | ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |

| Synonyms | 4,6-dichloro-5-nitronicotinic acid ethyl ester, ethyl 4,6-dichloro-5-nitro-3-pyridinecarboxylate | [5] |

| SMILES | CCOC(=O)c1cnc(Cl)c(c1Cl)=O | [1][3] |

Molecular Structure

The structure of this compound is depicted below, illustrating the arrangement of the functional groups on the pyridine ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 154012-15-4|this compound|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 154012-15-4 | this compound [synthonix.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 6. 154012-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Ethyl 4,6-dichloro-5-nitronicotinate CAS number 154012-15-4

An In-depth Technical Guide to Ethyl 4,6-dichloro-5-nitronicotinate: A Strategically Activated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound (CAS Number: 154012-15-4) is a highly functionalized pyridine derivative poised for significant applications in synthetic chemistry.[1][2] Its strategic value stems from a unique convergence of reactive sites within a single, stable scaffold. The presence of two chlorine atoms at the C4 and C6 positions, coupled with a potent electron-withdrawing nitro group at C5, renders the pyridine ring exceptionally electron-deficient. This electronic profile dramatically activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the core properties, logical synthesis, and anticipated reactivity of this powerful chemical intermediate. We will delve into the mechanistic principles governing its utility and propose experimental frameworks to leverage its potential in the design of novel therapeutics and agrochemicals. While direct experimental literature on this specific CAS number is limited, we will apply established principles of physical organic chemistry, drawing authoritative parallels from closely related and well-documented analogs, to provide a robust and scientifically grounded guide.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. It is crucial to note that while core identifiers are established, extensive experimental data such as melting and boiling points are not widely published. The predicted values are derived from computational models and should be used as a guideline pending empirical verification.

| Property | Value | Source(s) |

| CAS Number | 154012-15-4 | [1] |

| Molecular Formula | C₈H₆Cl₂N₂O₄ | [1] |

| Molecular Weight | 265.05 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | General Knowledge |

| Purity | Commercially available up to 97% | [1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |

| Storage | Store in a cool, dry, dark place under an inert atmosphere | [3] |

Synthesis Pathway Analysis

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific, published route for this compound is not detailed in the provided search results, a highly logical and chemically sound pathway can be constructed from its non-nitrated precursor, Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6).

Synthesis of the Precursor: Ethyl 4,6-dichloronicotinate

The precursor is reliably synthesized from Ethyl 4,6-dihydroxynicotinate via a robust chlorination reaction using phosphorus oxychloride (POCl₃).[4][5][6] This is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate [5][7]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with phosphorus oxychloride (POCl₃, 500 mL).

-

Reagent Addition: Slowly and portion-wise, add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred POCl₃. The addition may be exothermic and should be controlled.

-

Reaction: Heat the heterogeneous mixture to reflux (approx. 105 °C) and maintain for a minimum of 2 hours. Reaction progress can be monitored by TLC (Hexane/Ethyl Acetate mobile phase), observing the disappearance of the polar starting material.[8]

-

Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. Causality Note: This step is critical for safety and to simplify the subsequent aqueous work-up. Cautiously pour the concentrated residue onto crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x 200 mL).

-

Isolation: Combine the organic layers, wash with saturated brine (1 x 150 mL) to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under vacuum to yield the crude product.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved via vacuum distillation or column chromatography. A typical yield is around 90%.[7]

Proposed Synthesis: Nitration of Ethyl 4,6-dichloronicotinate

The introduction of the C5-nitro group can be achieved via electrophilic aromatic substitution on the Ethyl 4,6-dichloronicotinate precursor. The pyridine nitrogen and the two chlorine atoms are deactivating, but the reaction is feasible under forcing conditions using a standard nitrating mixture.

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol: Nitration

-

Reaction Setup: In a fume hood, charge a clean, dry flask with concentrated sulfuric acid (H₂SO₄) and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid with stirring until fully dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

-

Isolation & Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr).

The Principle of SNAr Activation

The pyridine ring is inherently electron-deficient. This effect is amplified by three key features of the target molecule:

-

Two Chlorine Atoms: As inductive electron-withdrawing groups, they lower the electron density of the ring.

-

The Nitro Group: This is one of the most powerful electron-withdrawing groups, acting through both induction and resonance. Its placement at C5 significantly depletes electron density at the C4 and C6 positions.

-

Pyridine Nitrogen: The nitrogen atom itself acts as an electron sink.

This extreme electron deficiency makes the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity

In related dichloropyridine systems, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 6-position.[9] This preference is driven by the ability of the pyridine nitrogen to better stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C4. The presence of the C5-nitro group is expected to further enhance this inherent regioselectivity, making the C4 position the primary site for substitution.[10] This allows for a controlled, sequential functionalization of the scaffold.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Potential Applications in Discovery Programs

The true value of a building block is realized in its applications. By leveraging the predictable reactivity of this compound, researchers can access novel chemical matter for drug discovery and agrochemical development.

Medicinal Chemistry: Kinase Inhibitor Scaffolds

The parent compound, Ethyl 4,6-dichloronicotinate, is a known precursor for synthesizing potent kinase inhibitors targeting key oncogenic pathways like EGFR and Pim-1.[11] Our target molecule provides an even more versatile platform. The C4-chloro can be selectively displaced by an amine to install a key pharmacophore, while the C6-chloro remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. The nitro group can be retained for its electronic properties or reduced to an amine, which can then be used as a handle for further derivatization.

Sources

- 1. Ethyl 4?6-dichloro-5-nitronicotinate – Biotuva Life Sciences [biotuva.com]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 4,6-dichloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of electron-withdrawing groups and reactive chloro-substituents makes it a versatile scaffold for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive analysis of its molecular structure, supported by spectroscopic data, and delves into its synthesis, reactivity, and applications as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Strategically Designed Synthetic Intermediate

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core structure is paramount for modulating a molecule's physicochemical properties and biological activity. This compound (CAS No. 154012-15-4) emerges as a pre-functionalized building block, offering multiple reaction sites for controlled chemical modifications. The presence of two chlorine atoms, a nitro group, and an ethyl ester on the pyridine ring creates a unique electronic and steric environment, dictating its reactivity and making it an invaluable precursor for complex molecular architectures.

Molecular Structure and Characterization

The molecular integrity of a synthetic building block is the foundation of its utility. This section details the structural and spectroscopic properties of this compound.

Core Structure

The foundational structure of this compound is a pyridine ring substituted at the 3, 4, 5, and 6 positions. The IUPAC name is ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate.

Key Structural Features:

-

Pyridine Core: An electron-deficient aromatic heterocycle.

-

Chloro Substituents (C4, C6): Act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and serve as handles for palladium-catalyzed cross-coupling reactions.

-

Nitro Group (C5): A strong electron-withdrawing group that further activates the pyridine ring towards nucleophilic attack.

-

Ethyl Ester Group (C3): Provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 154012-15-4 | |

| Molecular Formula | C₈H₆Cl₂N₂O₄ | |

| Molecular Weight | 265.05 g/mol | |

| Appearance | White to light yellow solid | |

| Purity | ≥95-97% |

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of the related Ethyl 4,6-dichloronicotinate shows characteristic signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group. For this compound, the aromatic region would be further simplified due to the substitution pattern.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would confirm the carbon framework of the molecule, with distinct signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group. The chemical shifts would be influenced by the presence of the electronegative chlorine and nitro groups.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecular ion [M+H]⁺ would be expected. The presence of two chlorine atoms would also result in a characteristic isotopic pattern.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

-

C=O stretch (ester): A strong absorption band is expected around 1730 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region (typically 850-750 cm⁻¹) would indicate the presence of the chloro substituents.

-

NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro group would be expected.

-

Aromatic C=C and C=N stretches: These would appear in the 1600-1450 cm⁻¹ region.

Synthesis and Mechanistic Insights

The synthesis of substituted nicotinates often involves multi-step sequences. A common and efficient method for the preparation of related dichloronicotinates involves the chlorination of a dihydroxynicotinate precursor.

Synthetic Pathway

While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, a general and analogous procedure for the synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate is well-established. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Figure 2: General synthetic workflow for the preparation of dichloronicotinates.

3.1.1. Experimental Protocol: Synthesis of Ethyl 4,6-dichloronicotinate (Analogous Procedure)

-

Materials: Ethyl 4,6-dihydroxynicotinate, Phosphorus oxychloride (POCl₃), Ice water, Ethyl acetate, Saturated brine solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of phosphorus oxychloride, slowly add ethyl 4,6-dihydroxynicotinate.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically 2 hours).

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it into ice water.

-

The aqueous mixture is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to yield the crude product.

-

Purification can be achieved through column chromatography or distillation.

-

Mechanistic Considerations: The Role of POCl₃

The chlorination of the hydroxyl groups on the pyridine ring with phosphorus oxychloride is mechanistically related to the Vilsmeier-Haack reaction. The hydroxyl groups are converted into better leaving groups, which are then displaced by chloride ions. The reaction is driven by the formation of strong P-O bonds.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its functional groups, particularly the two chlorine atoms. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the one at the C6 position. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloro substituents.

Figure 3: Regioselectivity in Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents also serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of C-C and C-N bonds, providing access to a vast chemical space of substituted pyridines. The differential reactivity of the C4 and C6 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Application in the Synthesis of Bioactive Molecules

Nitropyridines are valuable precursors in the synthesis of a wide range of biologically active compounds, including antitumor and antiviral agents. This compound is a key starting material in the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapeutics.

4.3.1. Synthesis of PIM Kinase Inhibitors

The PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, making them attractive targets for drug development. Substituted pyridopyrimidines are a known class of PIM-1 kinase inhibitors. This compound can serve as a precursor to these scaffolds, where the chloro and nitro groups are strategically manipulated to build the fused heterocyclic system and introduce substituents that interact with the kinase active site.

Conclusion

This compound is a synthetically valuable and highly versatile building block. Its well-defined molecular structure, characterized by multiple reactive sites, allows for a predictable and controlled approach to the synthesis of complex, functionalized pyridine derivatives. The strategic positioning of its chloro, nitro, and ester groups provides a powerful platform for medicinal chemists and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents, particularly in the realm of kinase inhibition. A thorough understanding of its reactivity is key to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

Foreword: Navigating the Synthesis of a Niche Pyridine Derivative

This guide provides a comprehensive overview of the synthesis pathway for Ethyl 4,6-dichloro-5-nitronicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The inherent electronic properties of the pyridine ring, further modulated by chloro and nitro substituents, make this molecule a compelling scaffold for library synthesis and lead optimization. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles that govern the transformation, empowering researchers to troubleshoot and adapt the synthesis as needed.

The synthesis is best approached as a two-stage process. The first stage, the synthesis of the precursor Ethyl 4,6-dichloronicotinate, is a well-established and robust reaction. The second stage, the nitration of this precursor to yield the final product, is presented here as a proposed pathway based on established principles of electrophilic aromatic substitution on substituted pyridines. This proposed step may require experimental optimization to achieve the desired yield and purity.

Stage 1: Synthesis of Ethyl 4,6-dichloronicotinate

The foundational step in this synthesis is the conversion of Ethyl 4,6-dihydroxynicotinate to Ethyl 4,6-dichloronicotinate. This transformation is a classic example of a dehydroxylative chlorination, a common strategy in heterocyclic chemistry to activate the pyridine ring for subsequent nucleophilic substitution reactions.

Reaction Scheme

Caption: Synthesis of Ethyl 4,6-dichloronicotinate.

Causality Behind Experimental Choices

The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is pivotal. POCl₃ is a powerful reagent for converting hydroxyl groups on aromatic rings, particularly electron-deficient rings like pyridine, into chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. The use of a significant excess of POCl₃ also serves as the reaction solvent, driving the reaction to completion. Refluxing the mixture ensures that the activation energy for the reaction is overcome, leading to a high conversion rate within a reasonable timeframe.[1][2][3]

Detailed Experimental Protocol

Materials:

-

Ethyl 4,6-dihydroxynicotinate

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water (deionized)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (500 mL).

-

Slowly and cautiously add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirring POCl₃.[1][2][3] The addition should be done in portions to control any initial exotherm.

-

Heat the reaction mixture to reflux and maintain for 2 hours.[1][2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

In a separate large beaker, prepare a mixture of ice and water.

-

Slowly and with vigorous stirring, pour the cooled reaction residue into the ice-water mixture. This quenching step is highly exothermic and should be performed with extreme caution.

-

Stir the resulting mixture for 30 minutes to ensure complete hydrolysis of any remaining POCl₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash with a saturated brine solution (150 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude Ethyl 4,6-dichloronicotinate can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| Ethyl 4,6-dihydroxynicotinate | 183.16 | 60 | 0.328 |

| Phosphorus oxychloride | 153.33 | ~815 | ~5.32 |

| Product | |||

| Ethyl 4,6-dichloronicotinate | 220.05 | ~65 | ~0.295 |

| Yield | ~90% |

Stage 2: Proposed Synthesis of this compound

The introduction of a nitro group at the 5-position of the pyridine ring is an electrophilic aromatic substitution. The existing substituents on the ring will direct the incoming electrophile. Both the chloro groups and the ethyl carboxylate group are deactivating and meta-directing. Therefore, the nitration is expected to occur at the position meta to these groups, which is the 5-position.

Proposed Reaction Scheme

Caption: Proposed nitration of Ethyl 4,6-dichloronicotinate.

Mechanistic Rationale

The nitration of aromatic rings is a well-understood electrophilic substitution reaction. In this case, the nitronium ion (NO₂⁺), generated in situ from the reaction of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile. The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. However, the presence of two deactivating chloro groups and an ester group further reduces its reactivity. Consequently, forcing conditions, such as the use of a strong nitrating mixture and elevated temperatures, are likely necessary to drive the reaction forward.

Proposed Experimental Protocol

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Water (deionized)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add Ethyl 4,6-dichloronicotinate to the cold sulfuric acid with stirring, ensuring it fully dissolves.

-

To this solution, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. The reaction should be monitored by TLC or GC-MS to determine the optimal reaction time.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Safety and Handling

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[3]

-

Fuming Nitric Acid and Concentrated Sulfuric Acid: These are strong acids and powerful oxidizing agents. They can cause severe burns. Handle with extreme care in a fume hood, and always wear appropriate PPE. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

-

Quenching Procedures: The quenching of both reaction mixtures with water/ice is highly exothermic and must be performed slowly and with efficient stirring to dissipate the heat.

Conclusion

The synthesis of this compound is a multi-step process that combines a well-established chlorination reaction with a proposed nitration step. The successful execution of this synthesis requires careful attention to reaction conditions, particularly for the proposed nitration, which may need optimization. This guide provides a solid foundation for researchers to produce this valuable chemical intermediate for further exploration in various fields of chemical and pharmaceutical research.

References

-

Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

-

Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

-

ACS Publications. (2019). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. ACS Omega. [Link]

Sources

An In-depth Technical Guide to Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate: A Keystone Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, polysubstituted pyridine derivatives represent a class of privileged scaffolds, forming the core of numerous therapeutic agents. Among the vast array of pyridine-based building blocks, ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate stands out as a highly versatile and strategically significant intermediate. Its unique arrangement of reactive sites—two displaceable chlorine atoms, an electron-withdrawing nitro group, and an ethyl ester moiety—offers a rich platform for the controlled and sequential introduction of diverse functionalities.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the IUPAC nomenclature, chemical properties, synthesis, reactivity, and applications of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate. By delving into the causality behind its synthetic utility and providing detailed experimental insights, this document aims to serve as a valuable resource for harnessing the full potential of this powerful synthetic intermediate.

IUPAC Name and Chemical Properties

The correct IUPAC name for the topic compound is ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate .[1] This nomenclature precisely defines the substitution pattern on the pyridine ring.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 154012-15-4 |

| Molecular Formula | C₈H₆Cl₂N₂O₄ |

| Molecular Weight | 265.05 g/mol |

| Appearance | Varies from white to yellow or light brown solid/liquid |

| Solubility | Soluble in methanol |

Synthesis of Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate

The synthesis of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate typically involves the nitration of its precursor, ethyl 4,6-dichloronicotinate. The presence of the two chlorine atoms deactivates the pyridine ring, necessitating strong nitrating conditions.

Experimental Protocol: Nitration of Ethyl 4,6-dichloronicotinate

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add ethyl 4,6-dichloronicotinate to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate by column chromatography on silica gel or recrystallization.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate.

Reactivity and Mechanistic Insights

The reactivity of ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is dominated by nucleophilic aromatic substitution (SₙAr) at the carbon atoms bearing the chlorine atoms. The pyridine nitrogen, the ester group, and particularly the nitro group at the 5-position, are strongly electron-withdrawing, rendering the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.[2]

The initial nucleophilic attack generally occurs at the C4 and C6 positions. The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is a key factor in determining the reaction's feasibility and regioselectivity.[3] The electron-withdrawing groups, especially the nitro group, effectively delocalize the negative charge through resonance, stabilizing the intermediate and facilitating the substitution.[2]

The presence of the nitro group at the 5-position significantly influences the relative reactivity of the C4 and C6 positions compared to the parent ethyl 4,6-dichloronicotinate. This allows for selective and sequential displacement of the two chlorine atoms, a crucial feature for building molecular complexity.

Diagram of Nucleophilic Aromatic Substitution (SₙAr) Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Drug Discovery and Organic Synthesis

Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity. Its primary application lies in its use as a scaffold to be elaborated into more complex molecules.

A key transformation is the selective displacement of one of the chloro groups, followed by further functionalization of the remaining chloro group and/or reduction of the nitro group to an amine. This amino group can then be a handle for a variety of subsequent chemical transformations.

1. Synthesis of Substituted Aminopyridines

A common application is the synthesis of ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate through selective amination.

Experimental Protocol: Synthesis of Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate

-

Ammonia (e.g., in ethanol or as ammonium hydroxide)

-

A suitable solvent (e.g., ethanol, dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate in the chosen solvent in a pressure-rated vessel.

-

Add the ammonia source to the solution.

-

Seal the vessel and heat to a temperature that allows for selective displacement of one chlorine (this will require optimization), monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate.

2. Further Transformations and Synthesis of Fused Heterocycles

The resulting aminopyridine is a versatile intermediate. The remaining chlorine atom can be displaced by another nucleophile, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems like pyrido[2,3-b]pyrazines, which are of interest in medicinal chemistry.

Diagram of Synthetic Utility

Caption: Synthetic pathways from the title compound.

Conclusion

Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate is a synthetically valuable and highly versatile building block. The strategic placement of its functional groups allows for a high degree of control in the synthesis of complex, polysubstituted pyridine derivatives and fused heterocyclic systems. A thorough understanding of its reactivity, particularly the principles of nucleophilic aromatic substitution as modulated by its substituent pattern, is key to leveraging this intermediate for the efficient construction of novel molecular architectures in drug discovery and other areas of chemical science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this potent synthetic tool in their endeavors.

References

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4,6-dichloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of a variety of complex heterocyclic compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its characterization, safe handling, and potential applications in drug discovery and materials science.

Core Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes its key identifiers and includes some physical property data for the closely related compound, Ethyl 4,6-dichloronicotinate, to provide a useful point of reference for researchers.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 154012-15-4 | [1][2][3][4] |

| Molecular Formula | C8H6Cl2N2O4 | [1][2][4][] |

| Molecular Weight | 265.05 g/mol | [2][3][4][] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically ≥95% | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. The chemical shift of the pyridine proton will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the ester carbonyl carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

N-O stretch (nitro group): Asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

-

Aromatic C=C and C=N stretches: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 265.05 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

Given the importance of verifying the purity and identity of such a specialized reagent, a detailed protocol for its analysis by HPLC-MS is provided below. This method is designed to be a self-validating system for researchers.

Objective: To determine the purity of an this compound sample and confirm its molecular weight.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

-

HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Mass Range: 100-500 m/z

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the total ion chromatogram (TIC) to determine its purity.

-

Extract the mass spectrum of the main peak and confirm the presence of the [M+H]⁺ ion at m/z 265.05, exhibiting the characteristic isotopic pattern for a molecule with two chlorine atoms.

-

Caption: Workflow for the HPLC-MS analysis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ester group can undergo hydrolysis or transesterification under appropriate conditions.

This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be a starting material for the preparation of substituted pyridines with diverse functionalities at the 4, 5, and 6-positions, which are common scaffolds in medicinal chemistry. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

Caption: Key reactive sites and potential transformations of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6][7][9]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry. While comprehensive data on its physical properties are yet to be fully documented, its structural features suggest a high degree of reactivity that can be exploited for the synthesis of novel and complex molecules. Researchers and drug development professionals should approach this compound with a thorough understanding of its likely chemical behavior and with stringent adherence to safety protocols. Further investigation into the properties and applications of this compound is warranted to fully unlock its potential in various scientific domains.

References

-

4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem. ([Link])

-

This compound - [E47908] - Synthonix. ([Link])

-

4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem. ([Link])

-

2,3-Dichloropyridine Safety Data Sheet - Jubilant Ingrevia. ([Link])

-

Safety Data Sheet - Jubilant Ingrevia. ([Link])

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. ([Link])

-

Pyrimidine, 4,6-dichloro-5-nitro- - the NIST WebBook. ([Link])

-

4,6-Dichloro-5-nitro-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

-

4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - NIH. ([Link])

Sources

- 1. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 2. Ethyl 4?6-dichloro-5-nitronicotinate – Biotuva Life Sciences [biotuva.com]

- 3. This compound , 97% , 154012-15-4 - CookeChem [cookechem.com]

- 4. Synthonix, Inc > 154012-15-4 | this compound [synthonix.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its reactivity, guiding further chemical modifications, and ensuring the purity and identity of synthesized batches. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. In the absence of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust predictive framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the CAS Number 154012-15-4 and molecular formula C₈H₆Cl₂N₂O₄, presents several key features that will manifest in its spectroscopic signatures. The pyridine ring is highly substituted with electron-withdrawing groups (two chlorine atoms and a nitro group), which will significantly influence the chemical shifts of the aromatic proton and carbons. The ethyl ester group will exhibit characteristic signals in both NMR and IR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope (typically 128-1024 scans).

-

A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton and the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9-9.1 | Singlet | 1H | H-2 (Pyridine) | The sole proton on the pyridine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two chlorine atoms, the nitro group, and the ester functionality. For the related compound, Ethyl 4,6-dichloronicotinate, the H-2 and H-5 protons appear at δ 8.80 and 7.95 ppm, respectively[1][2]. The addition of a strong electron-withdrawing nitro group at the 5-position is predicted to shift the remaining H-2 proton further downfield. |

| ~4.4-4.6 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The signal will be split into a quartet by the three neighboring methyl protons. |

| ~1.4-1.5 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162-164 | C=O (Ester) | The carbonyl carbon of the ester group typically resonates in this region. |

| ~155-158 | C-4 (Pyridine) | Aromatic carbons bearing a chlorine atom are deshielded. The presence of the adjacent nitro group will further influence this shift. |

| ~152-155 | C-6 (Pyridine) | Similar to C-4, this carbon is attached to a chlorine atom and is part of the electron-deficient pyridine ring. |

| ~148-151 | C-2 (Pyridine) | This carbon is adjacent to the nitrogen atom and is expected to be downfield. |

| ~140-143 | C-5 (Pyridine) | The carbon atom bearing the nitro group is expected to be significantly deshielded. |

| ~125-128 | C-3 (Pyridine) | The carbon atom attached to the ester group will have its chemical shift influenced by both the ester and the adjacent chloro and nitro substituents. |

| ~63-65 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| ~13-15 | -OCH₂CH₃ | The methyl carbon of the ethyl group will appear in the typical upfield region for alkyl carbons. |

The predictions for the chemical shifts are based on the fundamental principles of NMR spectroscopy, where the local electronic environment of a nucleus dictates its resonance frequency[3][4][5]. Electron-withdrawing groups, such as halogens and nitro groups, decrease the electron density around nearby nuclei, causing them to be "deshielded" and to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase electron density, leading to "shielding" and an upfield shift. The predictable nature of these substituent effects allows for the estimation of chemical shifts in novel molecules based on data from structurally similar compounds[6][7][8][9].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

For liquid/low-melting solids (thin film): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1730-1750 | C=O stretch | Ester | The carbonyl stretch of an ester is typically a strong, sharp absorption in this region[10][11]. |

| ~1530-1560 | Asymmetric NO₂ stretch | Aromatic Nitro | Aromatic nitro compounds exhibit a strong, characteristic asymmetric stretching vibration in this range[12][13]. |

| ~1340-1370 | Symmetric NO₂ stretch | Aromatic Nitro | A second strong absorption corresponding to the symmetric stretch of the nitro group is expected here[12][13]. |

| ~1200-1300 | C-O stretch | Ester | The C-O single bond stretch of the ester will also be present. |

| ~1000-1100 | C-Cl stretch | Aryl Halide | The stretching vibrations for carbon-chlorine bonds on an aromatic ring typically appear in this region. |

| ~3000-3100 | C-H stretch | Aromatic | A weak to medium absorption corresponding to the C-H stretch of the pyridine ring. |

| ~2850-2980 | C-H stretch | Aliphatic | Absorptions corresponding to the C-H stretches of the ethyl group. |

The following diagram illustrates the key functional groups and their expected vibrational modes that give rise to the characteristic IR absorptions.

Caption: Key functional groups and their predicted IR vibrational frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula.

-

Data Acquisition: The sample is introduced into the ion source, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound is 265.05 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 265. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Key Predicted Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): M⁺ - 45 → m/z 220

-

Loss of the ethyl group (-CH₂CH₃): M⁺ - 29 → m/z 236

-

Loss of the nitro group (-NO₂): M⁺ - 46 → m/z 219

-

Loss of a chlorine atom (-Cl): M⁺ - 35 → m/z 230

-

Decarboxylation (-CO₂): This may occur from certain fragment ions.

The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements and the loss of NO or O[14][15][16][17].

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorptions, and the likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a Senior Application Scientist, I emphasize the importance of a multi-spectroscopic approach for the unambiguous structural elucidation of novel compounds, which is a cornerstone of scientific integrity and successful drug development.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972. Available at: [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

-

1H NMR chemical and coordination shifts (δ 1H and Δ 1H coord , ppm, in...). ResearchGate. Available at: [Link]

-

IR: nitro groups. University of Calgary. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Surfaces of the characteristic IR bands of a nitro group for nitrodope.... ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectroscopy. Michigan State University. Available at: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ETHYL 4-AMINO-6-CHLORO-5-NITRONICOTINATE. Chemsrc. Available at: [Link]

-

Ethyl 4-amino-6-chloro-5-fluoronicotinate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An Inquiry into the Bioactivity of Ethyl 4,6-dichloro-5-nitronicotinate: A Proposed Mechanistic Framework and Research Directive

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative for which, at present, a defined mechanism of action has not been elucidated in publicly accessible scientific literature. Its structural precursor, Ethyl 4,6-dichloronicotinate, is a well-established scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a multitude of bioactive compounds, notably kinase inhibitors.[1][2][3] The introduction of a nitro group at the C5 position of the pyridine ring, however, fundamentally alters the electronic and steric properties of the molecule, suggesting a potentially unique biological activity profile.

This technical guide puts forth a speculative, yet scientifically grounded, framework for the mechanism of action of this compound. It is designed to serve as a foundational document for researchers initiating an investigation into this compound. We will dissect its structural attributes to postulate potential cellular targets and affected signaling pathways. More critically, this guide provides a comprehensive, step-by-step research protocol to systematically investigate, validate, and ultimately define its mechanism of action. This directive is structured to ensure scientific rigor and the generation of a robust, publishable dataset.

Deconstructing the Molecule: A Hypothesis on Bioactivity

The chemical architecture of this compound offers several clues to its potential biological function. The dichlorinated pyridine core is electrophilic, making it susceptible to nucleophilic attack, a common feature in the interaction of small molecules with biological macromolecules.[3] The ethyl ester may influence cell permeability and could be subject to hydrolysis by intracellular esterases.

The most distinguishing feature is the nitro group. In medicinal chemistry, nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This suggests a potential application as a hypoxia-activated prodrug. Furthermore, the electron-withdrawing nature of the nitro group can modulate the reactivity of the pyridine ring and influence its interaction with target proteins.

Based on these features and the known activities of derivatives of its precursor, we hypothesize that this compound may act as an inhibitor of key cellular signaling pathways, potentially through covalent modification of target proteins, with its activity possibly enhanced in hypoxic environments.

A Strategic Research Plan for Mechanistic Elucidation

To systematically investigate the mechanism of action, a multi-pronged approach is essential. The following experimental workflow is proposed as a robust starting point.

Initial Assessment of Bioactivity: Cytotoxicity Profiling

The first step is to determine if the compound elicits a biological response. A cytotoxicity assay across a panel of cancer cell lines is a standard and effective initial screen.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., a panel representing different tissue origins)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a buffered solution)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Probing the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to understand how the compound induces cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

Identifying the Molecular Target Space: Kinase Profiling

Given that the precursor is a known scaffold for kinase inhibitors, a broad kinase screen is a logical next step to identify potential molecular targets.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the compound against a panel of kinases.[1]

Materials:

-

Recombinant kinases (a diverse panel)

-

Kinase-specific substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

This compound dissolved in DMSO

-

96- or 384-well plates

-

Detection reagent (format-dependent, e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for any inhibited kinases.

Visualizing the Proposed Investigative Workflow

The following diagram illustrates the proposed logical flow of experiments to elucidate the mechanism of action.

Sources

Unlocking the Therapeutic Potential of Ethyl 4,6-dichloro-5-nitronicotinate: A Technical Guide for Preclinical Investigation

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Ethyl 4,6-dichloro-5-nitronicotinate, a derivative of nicotinic acid, presents a compelling yet underexplored molecule for drug discovery. Its structure, characterized by a di-chlorinated pyridine ring, an ethyl ester, and a nitro group, offers a unique combination of reactive sites and electronic properties that suggest a rich potential for biological activity. While direct studies on this specific molecule are limited, the extensive research on its parent compound, ethyl 4,6-dichloronicotinate, and other nicotinic acid derivatives provides a strong foundation for hypothesizing and investigating its therapeutic promise.[3][4][5]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into its chemical characteristics, propose potential therapeutic targets based on structure-activity relationships of related compounds, and provide detailed experimental protocols to systematically evaluate its efficacy and mechanism of action.

Chemical Properties and Synthetic Considerations

This compound is a solid with the molecular formula C8H6Cl2N2O4 and a molecular weight of 265.05 g/mol .[6][7] The presence of two chlorine atoms on the pyridine ring at positions 4 and 6 makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of various functional groups to modulate its biological activity.[5][8] The electron-withdrawing nitro group at position 5 is anticipated to further influence the reactivity of the pyridine ring and may itself contribute to biological effects.

The synthesis of this compound would likely start from the commercially available Ethyl 4,6-dichloronicotinate.[9][10] A standard nitration reaction could introduce the nitro group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 154012-15-4 | [6][7] |

| Molecular Formula | C8H6Cl2N2O4 | [6] |

| Molecular Weight | 265.05 g/mol | [7] |

| Appearance | Solid | [4] |

| Purity | 95-97% (as commercially available) | [6][7] |

Hypothesized Biological Activities and Therapeutic Targets

Based on the known activities of structurally related compounds, we can postulate several promising avenues for investigation into the biological activity of this compound.

Anticancer Activity: A Kinase Inhibitor Candidate

The parent compound, ethyl 4,6-dichloronicotinate, is a well-established precursor for the synthesis of potent kinase inhibitors targeting key oncogenic signaling pathways.[3] Derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90).[3] The dichloro-pyridine core is a key pharmacophore in many of these inhibitors. The addition of a nitro group could enhance binding affinity to target kinases or introduce novel mechanisms of action.

Potential Molecular Targets:

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Nicotinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activities.[12][13][14] The pyridine ring is a common feature in many antimicrobial agents. The halogen substituents and the nitro group in this compound could enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes.

Potential Microbial Targets:

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of nicotinic acid have been explored for their anti-inflammatory properties.[15] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The structural features of this compound suggest it could be investigated for similar activities.

Potential Molecular Targets:

-

Cyclooxygenase (COX) enzymes

-

Lipoxygenase (LOX) enzymes

-

Pro-inflammatory cytokine production

Proposed Research Plan and Experimental Protocols

A systematic evaluation of the biological potential of this compound should follow a tiered approach, starting with in vitro screening and progressing to more complex cellular and mechanistic studies.

Workflow for Preclinical Evaluation

Caption: A tiered workflow for the preclinical investigation of this compound.